(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone
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Overview
Description
The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a pyrrole ring, which is a five-membered ring containing one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions, annulation reactions, or oxidative cyclization .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reactivity of its functional groups. For example, the nitrogen atoms in the 1,2,4-oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring might make the compound polar and potentially soluble in water .Scientific Research Applications
Antimicrobial and Antimycobacterial Activity : One study detailed the synthesis of nicotinic acid hydrazide derivatives, including compounds with substituted aromatic acids yielding 3-(5-substituted-1,3,4 oxadiazole) pyridines. These compounds were screened for antimycobacterial activity, highlighting their potential application in addressing microbial infections (R.V.Sidhaye et al., 2011).
Structural and Spectral Characterization : Another research focused on isomorphous structures with methyl- and chloro-substituted small heterocyclic analogues, demonstrating the chlorine-methyl exchange rule. This study provided insights into molecular disorder and isomorphism, which could be beneficial in the development of novel pharmaceuticals and materials (V. Rajni Swamy et al., 2013).
Synthesis and Biological Activity of Heterocyclic Compounds : A paper reported the synthesis of isoxazole, 1,2,4 oxadiazole, and (1H-pyrazol-4-yl)-methanone oxime derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride. These compounds were evaluated for their antibacterial activity, indicating the potential for novel antimicrobial agent development (Bhavanarushi Sangepu et al., 2016).
DFT and Crystallographic Studies : Research on the synthesis, crystal structure, and density functional theory (DFT) study of boric acid ester intermediates with benzene rings, including (pyrrolidin-1-yl)methanone compounds, was conducted. This study provided a comprehensive understanding of the molecular structure and physicochemical properties of the compounds, useful for material science and chemical synthesis applications (P.-Y. Huang et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds, such as those containing a pyrrolidine ring, have been found to interact with their targets in a way that allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways, leading to a broad range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been found to induce a variety of biological responses, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
Future research could focus on exploring the potential uses of this compound, particularly given the biological activity of other compounds containing a 1,2,4-oxadiazole ring . Additionally, further studies could investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties.
properties
IUPAC Name |
(1-methylpyrrol-2-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-15-5-2-3-10(15)12(17)16-6-4-9(7-16)11-13-8-18-14-11/h2-3,5,8-9H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVOUYUDTNFIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone |
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